Fumitremorgin B

Descripción general

Descripción

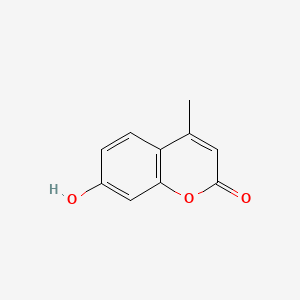

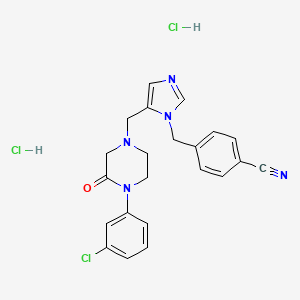

Fumitremorgin B is a tremorogenic metabolite of Aspergillus and Penicillium, belonging to a class of naturally occurring 2,5-diketopiperazines . It is an organic heteropentacyclic compound and an indole alkaloid .

Synthesis Analysis

The biosynthesis pathway of Fumitremorgin B involves several different enzymes. The synthesis starts with the formation of brevianamide F from two amino acids, L-tryptophan and L-proline. This diketopiperazine product is then prenylated to form tryprostatin B. There are two separate pathways from this point, leading to the formation of fumitremorgin B . In addition, strains of Aspergillus fumigatus have been used to prepare Fumitremorgin B .Molecular Structure Analysis

Fumitremorgin B is an α-ketoglutarate-dependent mononuclear non-haem iron enzyme that catalyzes the endoperoxide formation reaction .Chemical Reactions Analysis

Fumitremorgin B endoperoxidase (FtmOx1) from Aspergillus fumigatus catalyzes the endoperoxide formation reaction, converting Fumitremorgin B to verruculogen . The biosynthesis of fumitremorgin-type alkaloids involves prenylation and other modification reactions of the cyclic dipeptide skeleton .Physical And Chemical Properties Analysis

Fumitremorgin B has a molecular formula of C27H33N3O5 and a molecular weight of 479.6 g/mol .Aplicaciones Científicas De Investigación

Endoperoxide Formation Reaction

Fumitremorgin B endoperoxidase (FtmOx1) from Aspergillus fumigatus is the first reported α-ketoglutarate-dependent mononuclear non-haem iron enzyme that catalyzes the endoperoxide formation reaction, converting Fumitremorgin B to verruculogen . This unique mechanism of action has been studied extensively, providing valuable insights into the biochemistry of non-haem iron enzymes .

Anticancer Activity

Fumitremorgin B has been found to inhibit the proliferation of U937 and PC3 cells, which are types of cancer cells . This suggests that Fumitremorgin B could potentially be used in the development of new anticancer treatments .

Toxicology Studies

Fumitremorgin B is a mycotoxin that induces tremors in and is lethal to mice . It is also toxic to brine shrimp . These properties make Fumitremorgin B a useful compound for studying the effects of toxins on various organisms .

Bioactive Compound Production

Fungal endophytes, including Aspergillus fumigatus, are known to produce a wide range of structurally diverse bioactive metabolites, including Fumitremorgin B . These metabolites have potential applications in various fields, including medicine and agriculture .

Pharmaceutical Applications

Lanosulin, another name for Fumitremorgin B, is extensively used in pharmaceuticals . Its chemical and physical properties, as well as its ability to be modified, make it a versatile compound in the development of various pharmaceutical formulations .

Cosmetic Applications

Lanosulin is also widely used in the cosmetics industry . Its natural esters derived from higher alcohols and higher fatty acids make it an ideal ingredient in various cosmetic formulations .

Mecanismo De Acción

Fumitremorgin B, also known as Lanosulin, is a mycotoxin produced by various fungi, including Aspergillus fumigatus, Aspergillus caespitosus, Penicillium lanosum, and Penicillium piscarium .

Target of Action

The primary target of Fumitremorgin B is the gamma-aminobutyric acid receptor subunit alpha-1 . This receptor is a component of the heteropentameric receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain . Fumitremorgin B also functions as a receptor for diazepines and various anesthetics .

Mode of Action

Fumitremorgin B interacts with its targets by binding at a separate allosteric effector binding site . This interaction results in changes in the receptor’s function, affecting the transmission of signals in the nervous system .

Biochemical Pathways

Fumitremorgin B is involved in the endoperoxide formation reaction, converting Fumitremorgin B to verruculogen . This reaction is catalyzed by Fumitremorgin B endoperoxidase (FtmOx1), an α-ketoglutarate-dependent mononuclear non-haem iron enzyme . The molecular oxygen (O2) is incorporated into verruculogen without O–O bond scission .

Pharmacokinetics

This solubility can impact the compound’s bioavailability, as it affects how well the compound can be absorbed and distributed within the body .

Result of Action

Fumitremorgin B has been found to have antifungal activity against a variety of phytopathogenic fungi . It also exhibits potent insect antifeedant activity against armyworm larvae . In addition, Fumitremorgin B is cytotoxic when tested against brine shrimp . It has been found to inhibit the proliferation of U937 and PC3 cells .

Action Environment

The action of Fumitremorgin B can be influenced by environmental factors. For instance, the production of Fumitremorgin B is associated with certain fungi, which thrive in specific environmental conditions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2S,12S,15S)-1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3/t19-,21-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIYXEFMCIRZHC-MWGWWEMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1[C@@H](N4C(=O)[C@@H]5CCCN5C(=O)[C@@]4([C@H]3O)O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925478 | |

| Record name | Fumitremorgin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumitremorgin B | |

CAS RN |

12626-17-4 | |

| Record name | Fumitremorgin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumitremorgin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumitremorgin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMITREMORGIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITN5B384F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile](/img/structure/B1674100.png)

![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)

![methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate](/img/structure/B1674108.png)

![(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B1674114.png)

![[18F]-Spa-RQ](/img/structure/B1674115.png)

![5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B1674116.png)